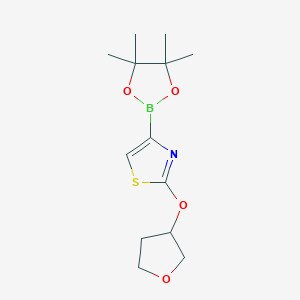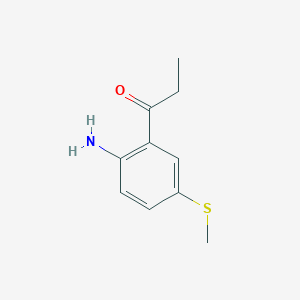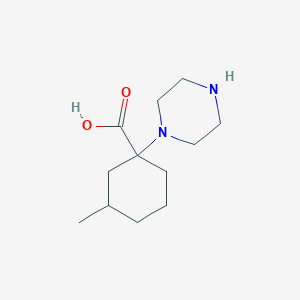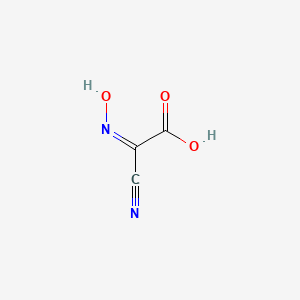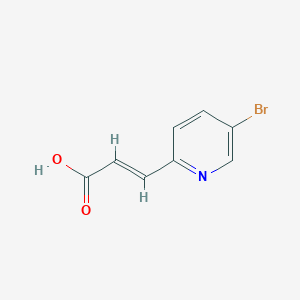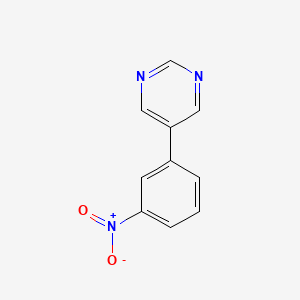
5-bromo-2-methyl-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-propylbenzenesulfonamide can be achieved through various methods. One common method involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with propylamine, followed by purification through recrystallization . The reaction typically occurs under mild conditions, and the product is obtained as a crystalline powder.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different sulfonamide derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-methyl-N-propylbenzenesulfonamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antibacterial properties may result from the inhibition of bacterial enzyme activity, disrupting essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methylbenzenesulfonamide
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
- 2-Methoxy-4-methylbenzenesulfonamide
Uniqueness
5-Bromo-2-methyl-N-propylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the propyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H14BrNO2S |
|---|---|
Peso molecular |
292.19 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |
Clave InChI |
ZKEWDECFHIENHG-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


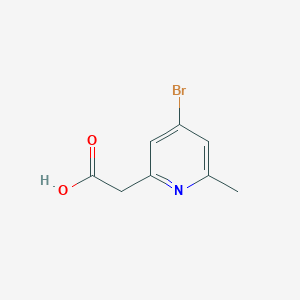



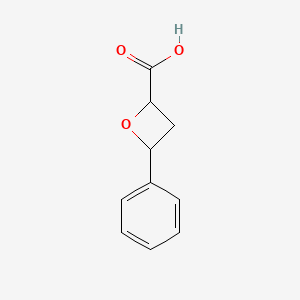
![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)
